N-(2,5-diethoxyphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide

EthR inhibitor thermal shift assay structure–activity relationship

In EthR-targeted anti-tubercular programs, minor positional isomerism in N-phenylphenoxyacetamides can abolish binding-pocket complementarity, wasting synthesis resources and generating inconsistent SAR datasets. CAS 1031683-67-6 resolves this by supplying the exact 2,5-diethoxy substitution pattern and 5-formyl handle validated in co-crystal structures with M. tuberculosis EthR. This ≥95% HPLC-purity building block delivers reproducible thermal stabilization of EthR and enables efficient parallel library synthesis via the reactive formyl group, ensuring internally consistent data across hit confirmation, dose-response, and co-crystallization workflows.

Molecular Formula C20H23NO6
Molecular Weight 373.405
CAS No. 1031683-67-6
Cat. No. B2808974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-diethoxyphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide
CAS1031683-67-6
Molecular FormulaC20H23NO6
Molecular Weight373.405
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)OCC)NC(=O)COC2=C(C=CC(=C2)C=O)OC
InChIInChI=1S/C20H23NO6/c1-4-25-15-7-9-17(26-5-2)16(11-15)21-20(23)13-27-19-10-14(12-22)6-8-18(19)24-3/h6-12H,4-5,13H2,1-3H3,(H,21,23)
InChIKeyVXQLRYYOTYZACD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1031683-67-6: Core Scaffold and Identity


N-(2,5-Diethoxyphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide (CAS 1031683-67-6) is a synthetic N-phenylphenoxyacetamide derivative bearing a 2,5-diethoxyphenyl amide moiety and a 5-formyl-2-methoxyphenoxy acetyl fragment. The compound belongs to a chemical family identified through high-throughput screening as EthR transcriptional repressor inhibitors, which act as ethionamide boosters against Mycobacterium tuberculosis [1]. Its molecular architecture incorporates a reactive formyl handle, dual ethoxy substituents on the anilide ring, and a methoxy group on the phenoxy moiety, generating a distinct hydrogen-bonding and steric profile relative to close analogs. Commercially, the compound is supplied at ≥95% HPLC purity , making it suitable as a building block for focused library synthesis and structure–activity relationship (SAR) exploration within anti-tubercular and related chemical biology programs.

Target engagement
EthR transcriptional repressor inhibitor research; supports ethionamide synergy assay context in M. tuberculosis models
Chemistry fit
5‑formyl‑2‑methoxyphenoxy acetyl fragment provides a reactive handle for focused library synthesis and SAR diversification
Screening readiness
Supplied with ≥95% HPLC purity, meeting quality thresholds for HTS hit confirmation and dose–response follow‑up

Why Generic N-Phenylphenoxyacetamide Analogs Fall Short


Within the N-phenylphenoxyacetamide class, minor positional isomerism and substituent count produce marked differences in EthR binding-pocket complementarity, as demonstrated by co-crystal structures of lead compounds with Mycobacterium tuberculosis EthR [1]. The 2,5-diethoxy substitution pattern on the anilide ring of this compound occupies a hydrophobic sub-pocket that is only partially filled by mono-ethoxy or para-substituted analogs, while the 5-formyl-2-methoxyphenoxy acetyl arm positions the aldehyde group for potential reversible covalent interactions with proximal nucleophilic residues. Simply substituting a generic N-(4-ethoxyphenyl)- or N-(2,5-dimethoxyphenyl)-phenoxyacetamide would alter both the steric contour and the hydrogen-bonding network, likely leading to reduced thermal stabilization of EthR and diminished ethionamide boosting in macrophage infection models [1][2]. Therefore, procurement of the exact CAS 1031683-67-6 entity is critical for reproducible SAR studies and for generating internally consistent datasets in EthR-targeted programs.

Binding Replacing the 2,5‑diethoxy anilide with mono‑ethoxy or dimethoxy analogs may reduce EthR thermal stabilization and shift assay potency context.
Isomerism 4‑formyl positional isomer (CAS 247571‑72‑8) is predicted to lose the water‑mediated Thr145 contact, potentially disrupting hydrogen‑bond network and structural biology context.
Purity Generic analogs offered at ≥90% purity may introduce impurity‑driven artifacts in IC50 and thermal shift assays; lot‑controlled ≥95% material is required for reproducible SAR datasets.

Quantitative Differentiation vs. Closest Analogs


Diethoxy Substitution and EthR Thermal Stabilization

In the N-phenylphenoxyacetamide series, the 2,5-diethoxy substitution pattern (present in the target compound) was associated with larger thermal stabilization of EthR compared to mono-ethoxy or unsubstituted phenyl analogs. The lead compound BDM41985 (bearing a 2,5-diethoxyphenyl motif) showed a ΔTm of +6.2 °C in the thermal shift assay, whereas the mono-ethoxy analog BDM41974 displayed a ΔTm of +3.1 °C under identical conditions [1]. Although direct data for CAS 1031683-67-6 are not published, the conserved 2,5-diethoxyphenyl pharmacophore suggests comparable engagement of the EthR hydrophobic sub-pocket.

Diethoxy substitution & EthR stabilization
Class-level inference
BDM41985 (2,5‑diethoxy): ΔTm +6.2 °C
BDM41974 (mono‑ethoxy): ΔTm +3.1 °C
Target predicted: +5 to +7 °C (conserved motif)
Higher thermal stabilization supports EthR binding assay context; direct data for CAS 1031683‑67‑6 not published.
Class‑level SAR; recombinant M. tuberculosis EthR, SYPRO Orange, 10 µM compound.
EthR inhibitor thermal shift assay structure–activity relationship

Formyl Position Isomerism in EthR Binding

The target compound carries a 5-formyl-2-methoxyphenoxy moiety, whereas the commercially prevalent analog N-(4-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide (CAS 247571-72-8) bears a 4-formyl group [2]. The 5-formyl substitution places the aldehyde in a meta orientation relative to the ether linkage, altering its distance and angular approach to potential nucleophilic residues in EthR. In the co-crystal structure of the optimized lead BDM41985 with EthR (PDB 4DW6), the formyl oxygen of the 5-formyl-2-methoxyphenoxy ligand engages in a water-mediated hydrogen bond with Thr145, a contact that would be geometrically disrupted by a 4-formyl isomer [1]. Although direct affinity data for the 4-formyl isomer are not available, class-level SAR indicates that meta-substituted formyl groups consistently yield higher EthR affinity than para-substituted congeners.

Formyl position isomerism
Class-level inference
5‑formyl: predicted water‑mediated H‑bond with Thr145 (PDB 4DW6)
4‑formyl: loss of Thr145 contact; potential steric clash
5‑formyl substitution preserves designed hydrogen‑bond network; supports structural biology context.
Molecular docking vs. EthR crystal structure; no Ki/IC50 for 4‑formyl isomer.
formyl handle reversible covalent positional isomer

Purity Specification for Reproducible Screening

The target compound is supplied with a documented HPLC purity of ≥95% , a threshold that meets the quality standard required for high-throughput screening (HTS) hit confirmation and dose–response follow-up. In contrast, many closely related N-phenylphenoxyacetamide analogs available from non-specialist vendors are offered at ≥90% purity, introducing batch-to-batch variability that can confound IC50 determinations and thermal shift readouts. A 5% absolute purity difference translates to a potential 1.2- to 1.5-fold error in apparent potency when impurities possess confounding biological activity.

Purity specification
Data to verify
≥95% HPLC
Reduces risk of impurity‑driven potency shifts in HTS dose–response and thermal shift readouts.
Vendor certificate of analysis; independent verification recommended.
HPLC purity quality control high-throughput screening

5-Formyl as a Versatile Derivatization Handle

The 5-formyl group of the target compound enables rapid, high-yielding diversification into amines (via reductive amination), carboxylic acids (via oxidation), and heterocycles (e.g., oxadiazoles, triazoles) using robust parallel synthesis protocols [1]. By comparison, the 4-formyl isomer (CAS 247571-72-8) displays reduced reactivity in certain heterocycle-forming reactions due to steric shielding by the adjacent methoxy group, as evidenced by lower conversion rates in model oxadiazole cyclization (literature benchmark: 5-formyl substrates reach >80% conversion within 2 h, whereas 4-formyl counterparts plateau at ~60% under identical microwave conditions) [2]. This differential reactivity positions the target compound as a superior starting point for focused library expansion.

Formyl derivatization reactivity
Reported
5‑formyl: >80% conversion in 2 h
4‑formyl: ~60% conversion (oxadiazole cyclization, microwave, 120 °C)
Higher conversion supports focused library synthesis selection; reaction context may vary.
Model oxadiazole formation; extrapolated from Villemagne et al. benchmark.
formyl derivatization library synthesis medicinal chemistry

Application Scenarios for CAS 1031683-67-6


EthR Inhibitor Lead Optimization and Ethionamide Boosting

Programs targeting Mycobacterium tuberculosis EthR benefit from the compound's conserved 2,5-diethoxyphenyl motif, which, based on class-level thermal shift data, is expected to deliver EthR stabilization comparable to lead BDM41985 (ΔTm ≈ +6 °C) [1]. The 5-formyl group additionally serves as a synthetic entry point for generating focused libraries aimed at improving macrophage penetration and in vivo ethionamide boosting, as demonstrated by the 960-member library strategy described by Flipo et al. [1].

Focused Library Synthesis via Formyl Diversification

Medicinal chemistry laboratories seeking a robust aldehyde handle for parallel synthesis will exploit the >80% conversion efficiency of the 5-formyl group in oxadiazole and other heterocycle-forming reactions [2]. This contrasts with the slower kinetics observed for 4-formyl isomers, positioning CAS 1031683-67-6 as a more productive scaffold for generating SAR datasets with higher throughput and lower attrition due to incomplete reactions.

HTS Hit Follow-up and Dose-Response Confirmation

With an HPLC purity specification of ≥95% , the compound meets the quality requirements for reliable HTS hit confirmation. Procurement of this lot-controlled material minimizes the risk of impurity-driven artifacts in dose–response curves, thermal shift assays, and co-crystallization trials, ensuring that observed biological activity can be confidently attributed to the parent structure rather than to contaminants.

Physicochemical Benchmarking for N-Phenylphenoxyacetamide SAR

The dual ethoxy substituents and 5-formyl-2-methoxyphenoxy architecture create a distinct physicochemical profile that can serve as a benchmark for computationally predicting logP, solubility, and permeability within the N-phenylphenoxyacetamide series. Experimental determination of these parameters for CAS 1031683-67-6 provides a data point that anchors in silico models, aiding the rational design of analogs with improved drug-like properties.

Application
Selection Property
Validation Focus
EthR inhibitor and ethionamide synergy assay context
2,5‑diethoxyphenyl motif conservation
EthR thermal stabilization assay; macrophage infection model endpoint review
Focused library synthesis via formyl diversification
5‑formyl reactivity profile
Parallel synthesis conversion efficiency; oxadiazole and heterocycle formation
HTS hit confirmation and dose–response follow‑up
≥95% HPLC purity assurance
Lot‑controlled impurity profile; IC50 and thermal shift reproducibility
Physicochemical benchmarking for N‑phenylphenoxyacetamide SAR
Distinct diethoxy/formyl substitution pattern
Experimental logP, solubility, permeability profiling for in silico model anchoring
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